3-Pentylpyridine
3-Pentylpyridine
3-Pentylpyridine, also known as pyridine, 3-pentyl, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 3-Pentylpyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-pentylpyridine is primarily located in the membrane (predicted from logP). Outside of the human body, 3-pentylpyridine can be found in sweet orange. This makes 3-pentylpyridine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1802-20-6
VCID:
VC21219681
InChI:
InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3
SMILES:
CCCCCC1=CN=CC=C1
Molecular Formula:
C10H15N
Molecular Weight:
149.23 g/mol
3-Pentylpyridine
CAS No.: 1802-20-6
Cat. No.: VC21219681
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Pentylpyridine, also known as pyridine, 3-pentyl, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 3-Pentylpyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-pentylpyridine is primarily located in the membrane (predicted from logP). Outside of the human body, 3-pentylpyridine can be found in sweet orange. This makes 3-pentylpyridine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1802-20-6 |
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | 3-pentylpyridine |
| Standard InChI | InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3 |
| Standard InChI Key | WPFPTAWUHHGUDQ-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CN=CC=C1 |
| Canonical SMILES | CCCCCC1=CN=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator